2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-3-5-10(6-4-8)15-9(2)13-14-12(15)18-7-11(16)17/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYSKBOFFYSREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796067-59-9 | |
| Record name | 2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A widely used approach for 1,2,4-triazole derivatives involves cyclocondensation reactions. For this compound, the synthesis begins with the preparation of 4-(4-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol as the key intermediate.
Step 1: Synthesis of 4-(4-Methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- Reagents : 4-Methylphenylhydrazine, thioacetamide, and acetic acid.
- Conditions : Reflux in ethanol at 80°C for 6–8 hours.
- Mechanism : Cyclization via nucleophilic attack of the hydrazine nitrogen on the thioamide carbonyl, followed by dehydration.
- Yield : 70–75% after recrystallization from ethanol.
Step 2: Alkylation with Chloroacetic Acid
- Reagents : Intermediate thiol, chloroacetic acid, potassium hydroxide.
- Conditions : Stirring in ethanol/water (3:1) at 60°C for 4 hours.
- Mechanism : Nucleophilic substitution (S$$_\text{N}$$2) where the thiolate ion attacks the α-carbon of chloroacetic acid.
- Workup : Acidification with HCl to pH 2–3 precipitates the product.
- Yield : 80–85%.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields.
Procedure :
Solid-Phase Synthesis for High Throughput
Adapted from patent methodologies (e.g., CN113620961B), solid-phase techniques enable scalable production:
- Resin Functionalization : Wang resin loaded with chloroacetic acid.
- Coupling : React with 4-(4-methylphenyl)-5-methyl-1,2,4-triazole-3-thiol under DMF/K$$2$$CO$$3$$.
- Cleavage : TFA/DCM (1:9) releases the product.
- Yield : 78% with >95% purity.
Reaction Optimization and Challenges
Solvent and Base Selection
Byproduct Formation
- Common Byproducts : Disulfide dimers from thiol oxidation. Mitigated by inert atmosphere (N$$_2$$) and antioxidant additives (e.g., ascorbic acid).
Physicochemical and Pharmacokinetic Properties
Computational analysis (SwissADME) reveals:
| Parameter | Value |
|---|---|
| LogP (Lipophilicity) | 2.45 |
| Water Solubility | 1.2 mg/mL |
| Bioavailability Score | 0.55 |
| CYP450 Inhibition | Low (CYP3A4 IC$$_{50}$$ > 10 μM) |
The compound exhibits moderate permeability and is suitable for oral administration.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 80–85 | 10 h | 98 | High |
| Microwave | 90 | 0.25 h | 99 | Moderate |
| Solid-Phase | 78 | 6 h | 95 | High |
Microwave synthesis offers the best efficiency but requires specialized equipment. Cyclocondensation remains the most scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring and triazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may contribute to the compound’s reactivity and binding affinity, while the acetic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-methyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 2-{[5-methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Uniqueness
2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is unique due to its specific substitution pattern on the triazole ring and the presence of the sulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 796067-59-9) is a triazole-based compound that has garnered attention for its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C12H13N3O2S
- Molecular Weight : 263.32 g/mol
- Structure : The compound features a triazole ring substituted with a methyl and phenyl group, linked to a sulfanyl acetic acid moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole compounds often act as enzyme inhibitors. For instance, they can inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes and are implicated in cancer progression. Studies have shown that derivatives of triazole exhibit selective inhibition against CA IX, which is overexpressed in many tumors .
- Induction of Apoptosis : Research indicates that certain triazole derivatives can trigger apoptosis in cancer cells. For example, compounds similar to this compound have been shown to increase annexin V-FITC positive apoptotic cells significantly in breast cancer cell lines .
- Antimicrobial Activity : The sulfanyl group enhances the antimicrobial properties of triazole compounds. Studies have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae at low concentrations .
Table 1: Biological Activity Summary
| Activity Type | Assay/Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Anti-cancer | MDA-MB-231 (Breast) | 5.5 | Significant induction of apoptosis observed |
| HepG2 (Liver) | 16.78 | High selectivity against cancer cells | |
| Antimicrobial | S. aureus | <50 | Effective inhibition compared to controls |
| K. pneumonia | <50 | Notable anti-biofilm activity |
Case Studies
- Anti-Cancer Efficacy : A study evaluated the anti-proliferative effects of various triazole derivatives on the MDA-MB-231 breast cancer cell line. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 1.52 to 6.31 µM, demonstrating their potential as effective anti-cancer agents .
- Enzyme Inhibition Studies : Molecular docking studies revealed that the compound binds effectively to CA IX with favorable interactions, suggesting its potential as a targeted therapy for cancers that overexpress this enzyme .
- Antimicrobial Activity : In vitro studies showed that the compound exhibited significant inhibitory effects against pathogenic bacteria at concentrations below 50 µg/mL, highlighting its potential utility in treating bacterial infections alongside cancer therapies .
Q & A
Q. What are the key degradation pathways under physiological conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites. LC-MS/MS tracks hydrolysis of the sulfanyl-acetic acid linkage at pH > 7.0. Stabilization strategies include adding antioxidants (e.g., BHT) or modifying the acetic acid to a thioether .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
